

Application Note: Confirmation of *cis*-Pinonic Acid Synthesis using NMR Spectroscopy

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Compound of Interest

Compound Name: *cis*-Pinonic acid

Cat. No.: B2696892

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Introduction

Cis-pinonic acid is a valuable chiral building block derived from the oxidation of α -pinene, a renewable resource. Its unique bicyclic structure makes it an attractive starting material for the synthesis of a variety of complex molecules, including pharmaceuticals and fragrances. The confirmation of its successful synthesis is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of the target molecule. This application note provides a detailed protocol for the synthesis of **cis-pinonic acid** from α -pinene and the subsequent confirmation of its structure using ^1H and ^{13}C NMR spectroscopy.

Experimental Protocols

Synthesis of *cis*-Pinonic Acid via Oxidation of α -Pinene

This protocol details the synthesis of **cis-pinonic acid** through the oxidation of α -pinene using potassium permanganate.

Materials:

- (S)- α -Pinene
- Potassium permanganate (KMnO_4)

- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- Crushed ice
- Sulfuric acid (H_2SO_4), concentrated and 5 N solution
- Sodium bisulfite (NaHSO_3)
- Diethyl ether (Et_2O)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous
- Hexane
- Ethyl acetate (EtOAc)
- Acetic acid (AcOH)

Procedure:

- In a large beaker or flask, prepare a slurry by rapidly stirring crushed ice (1.08 kg), KMnO_4 (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and water (72 mL).
- To this slurry, add (S)- α -pinene (54.0 g, 396 mmol).
- Maintain the reaction temperature below 5°C using an ice bath and continue stirring for 5 hours.
- Slowly add a solution of concentrated H_2SO_4 (45 mL) in water (81 mL) over 30 minutes, ensuring the temperature remains below 5°C .
- Quench the reaction by adding sodium bisulfite (100 g) in portions over 1 hour, while keeping the temperature below 15°C .
- Extract the cloudy aqueous solution with diethyl ether (5 x 200 mL).

- Combine the organic layers and extract with saturated NaHCO_3 solution (5 x 200 mL).
- Combine the aqueous NaHCO_3 layers and acidify with 5 N H_2SO_4 (150 mL).
- Extract the acidified aqueous layer with diethyl ether (200 mL).
- Combine the final ether layers, wash with brine, and dry over anhydrous MgSO_4 .
- Concentrate the solution in vacuo to yield the crude product as an oil.
- Purify the crude product by column chromatography using a hexane-EtOAc gradient (2:1 to 1:1 with 0.5% AcOH) to obtain **cis-pinonic acid** as a white crystalline solid.^[1]

NMR Spectroscopic Analysis

NMR Sample Preparation:

- Dissolve 10-50 mg of the purified **cis-pinonic acid** in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).^[2]
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.^[3]
^[4]
- The sample height in the NMR tube should be approximately 4-5 cm.^[2]

^1H and ^{13}C NMR Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- For the ^1H NMR spectrum, typical acquisition parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
- For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary for the observation of quaternary carbons.

- The spectra are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).^[5]

Data Presentation

The successful synthesis of **cis-pinonic acid** can be confirmed by comparing the acquired NMR data with known literature values.

^1H NMR Data for cis-Pinonic Acid in CDCl_3

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	~11.0	br s	1H	-COOH
2	2.89	t	1H	CH
3	2.28-2.40	m	3H	CH & CH_2
4	2.03	s	3H	-COCH ₃
5	1.90-1.98	m	2H	CH & CH
6	1.32	s	3H	-CH ₃
7	0.88	s	3H	-CH ₃

Data sourced from ScholarWorks at Union College and ChemicalBook.^[6]^[7]

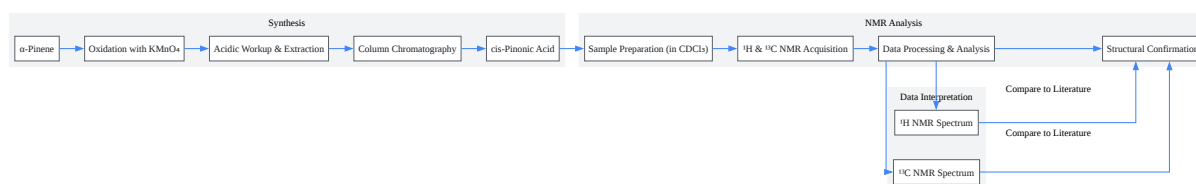
^{13}C NMR Data for cis-Pinonic Acid in CDCl_3

Signal	Chemical Shift (ppm)	Assignment
1	~209	C=O (ketone)
2	~179	C=O (acid)
3	~59	CH
4	~42	C(CH ₃) ₂
5	~35	CH ₂
6	~29	CH ₃ (acetyl)
7	~26	CH
8	~23	CH ₃
9	~16	CH ₃

Note: The provided ¹³C NMR data is a compilation from typical values for similar structures and may require confirmation with 2D NMR techniques for definitive assignment.

Experimental Workflow and Data Analysis

The overall process from synthesis to structural confirmation is outlined below. The successful synthesis of **cis-pinonic acid** is confirmed by the presence of the characteristic signals in the ¹H and ¹³C NMR spectra, corresponding to the unique chemical environment of each proton and carbon atom in the molecule.



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Caption: Experimental workflow from synthesis to NMR confirmation.

Signaling Pathway of Synthesis

The chemical transformation follows a clear pathway from the starting material to the final product.



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Caption: Synthesis pathway of **cis-pinonic acid**.

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